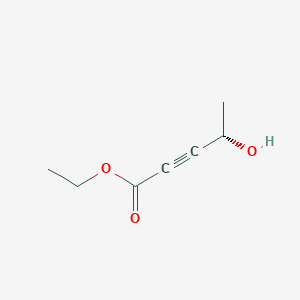
2-Pentynoic acid, 4-hydroxy-, ethyl ester, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentynoic acid, 4-hydroxy-, ethyl ester, (4S)- is a small molecule with a hydroxyl group and an acetylenic bond. This compound has a molecular weight of 140.14 g/mol and is a clear colorless liquid that is soluble in water and organic solvents such as ethanol and acetone. It is known for its reactivity due to the presence of the acetylenic bond, which can undergo various chemical reactions.
Preparation Methods
2-Pentynoic acid, 4-hydroxy-, ethyl ester, (4S)- can be synthesized by various methods, including Sonogashira coupling, Suzuki coupling, and Sharpless asymmetric epoxidation. These methods involve the reaction of 4-hydroxy-2-pentynoic acid with ethyl alcohol or ethyl iodide in the presence of a catalyst. The product can be purified by distillation or column chromatography. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).
Chemical Reactions Analysis
2-Pentynoic acid, 4-hydroxy-, ethyl ester, (4S)- undergoes various types of chemical reactions due to its reactive acetylenic bond. Some common reactions include:
Hydrogenation: The acetylenic bond can be hydrogenated to form saturated compounds.
Polymerization: The compound can undergo polymerization reactions to form polymers.
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Substitution: The compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, catalysts such as palladium or platinum for polymerization, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pentynoic acid, 4-hydroxy-, ethyl ester, (4S)- has various applications in scientific research, including:
Catalysis: The compound is used as a ligand for metal complexes that catalyze various reactions, such as olefin metathesis and cycloaddition.
Materials Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Pharmaceuticals: The compound is studied for its potential use in drug development and as a building block for the synthesis of bioactive molecules.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Pentynoic acid, 4-hydroxy-, ethyl ester, (4S)- involves its interaction with molecular targets and pathways. The acetylenic bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
2-Pentynoic acid, 4-hydroxy-, ethyl ester, (4S)- can be compared with other similar compounds, such as:
Pentenoic acids: These compounds have a similar carbon chain length but differ in the position and type of unsaturation (double bond vs.
Pentanoic acids: These compounds lack the acetylenic bond and have different reactivity and applications.
Other esters of pentenoic acids: These compounds have different functional groups and reactivity compared to 2-Pentynoic acid, 4-hydroxy-, ethyl ester, (4S)-.
The uniqueness of 2-Pentynoic acid, 4-hydroxy-, ethyl ester, (4S)- lies in its acetylenic bond and hydroxyl group, which confer specific reactivity and applications in various fields of research.
Properties
CAS No. |
156317-04-3 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
ethyl (4S)-4-hydroxypent-2-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h6,8H,3H2,1-2H3/t6-/m0/s1 |
InChI Key |
UHUSKECRWHTFMW-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C#C[C@H](C)O |
Canonical SMILES |
CCOC(=O)C#CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















